molecular formula C17H19NO2 B336389 N-(2,6-dimethylphenyl)-2-ethoxybenzamide

N-(2,6-dimethylphenyl)-2-ethoxybenzamide

Cat. No.: B336389
M. Wt: 269.34 g/mol
InChI Key: BHWAWVRXEWKXKL-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-2-ethoxybenzamide is an aromatic amide compound characterized by a benzamide core substituted with an ethoxy group at the ortho position and a 2,6-dimethylphenyl moiety attached via an amide linkage. This structural arrangement confers unique physicochemical properties, making it a subject of interest in synthetic chemistry and materials science.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-ethoxybenzamide

InChI

InChI=1S/C17H19NO2/c1-4-20-15-11-6-5-10-14(15)17(19)18-16-12(2)8-7-9-13(16)3/h5-11H,4H2,1-3H3,(H,18,19)

InChI Key

BHWAWVRXEWKXKL-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(C=CC=C2C)C

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(C=CC=C2C)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position Isomer: N-(2,6-Dimethylphenyl)-4-ethoxybenzamide

The para-substituted isomer, N-(2,6-dimethylphenyl)-4-ethoxybenzamide (CAS 346692-86-2), shares the same molecular formula (C₁₇H₁₉NO₂) and weight (269.34 g/mol) but differs in the ethoxy group’s position. Key distinctions include:

  • Synthesis : The para isomer’s synthesis involves coupling 4-ethoxybenzoic acid derivatives with 2,6-dimethylaniline. In contrast, the ortho isomer may require tailored conditions to address steric hindrance at the ortho position .
  • Crystallinity : Para-substituted analogs often exhibit higher symmetry, leading to enhanced crystallinity and melting points compared to ortho isomers.
  • Applications : The para isomer is documented as a synthetic intermediate, whereas the ortho variant’s applications remain less explored but could involve specialized catalysis or polymer chemistry .

Halogen-Substituted Analogs: Chlorinated Benzamides

Compounds like 2-chloro-N-(2,6-dichlorophenyl)ethanamine () highlight the impact of halogen substituents:

  • Conformation : The trans arrangement of the amide group in chlorinated analogs (observed via X-ray crystallography) is critical for molecular packing and intermolecular interactions, which may differ in ethoxy-substituted derivatives .

Bioactive Analogs: Pesticide Derivatives

  • Metalaxyl and Benalaxyl (): These pesticides feature a 2,6-dimethylphenyl group but substitute the benzamide with methoxyacetyl or phenylacetyl groups. The ethoxy group in N-(2,6-dimethylphenyl)-2-ethoxybenzamide may offer distinct lipophilicity, affecting bioavailability and environmental persistence .
  • Glycinexylidide (): This compound (C₁₀H₁₄N₂O) replaces the ethoxybenzamide with an aminoacetamide group, enabling applications as a local anesthetic. The ethoxy group’s bulkiness may reduce metabolic degradation compared to glycinexylidide’s amino moiety .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Properties
This compound Ortho-ethoxy, 2,6-dimethyl C₁₇H₁₉NO₂ 269.34 Research chemical, potential intermediate
N-(2,6-Dimethylphenyl)-4-ethoxybenzamide Para-ethoxy, 2,6-dimethyl C₁₇H₁₉NO₂ 269.34 Synthetic intermediate
Glycinexylidide Aminoacetamide, 2,6-dimethyl C₁₀H₁₄N₂O 178.23 Local anesthetic
Metalaxyl Methoxyacetyl, 2,6-dimethyl C₁₅H₂₁NO₄ 279.33 Fungicide

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